molecular formula C19H13Cl2NO3 B5081905 N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)-2-furamide

N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)-2-furamide

Cat. No.: B5081905
M. Wt: 374.2 g/mol
InChI Key: QYFYMDYBFMQQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)-2-furamide, commonly known as DCFDA, is a fluorescent dye that is widely used in scientific research. It is a derivative of fluorescein, a well-known fluorescent dye that has been used in a variety of applications, including microscopy, flow cytometry, and cell-based assays. DCFDA has gained popularity in recent years due to its unique properties, which make it an excellent tool for studying oxidative stress and reactive oxygen species (ROS) in living cells.

Mechanism of Action

DCFDA is a non-fluorescent compound that is converted into a highly fluorescent compound (DCF) in the presence of N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)-2-furamide. The conversion of DCFDA to DCF is thought to occur through a two-step process, in which DCFDA is first oxidized by this compound to form a radical intermediate, which is then rapidly converted to DCF. The fluorescence of DCF is proportional to the amount of this compound present in the cell, making it an excellent tool for measuring intracellular this compound levels.
Biochemical and Physiological Effects:
DCFDA has been shown to have a number of biochemical and physiological effects in living cells. It has been shown to induce apoptosis in cancer cells, and to protect against oxidative stress-induced cell death in neurons. DCFDA has also been shown to modulate the activity of a number of enzymes involved in cellular metabolism and signaling pathways.

Advantages and Limitations for Lab Experiments

DCFDA has a number of advantages for use in laboratory experiments. It is a non-toxic, cell-permeable dye that can be easily loaded into cells and used to measure intracellular N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)-2-furamide levels. DCFDA is also highly sensitive and can detect low levels of this compound in cells. However, there are also some limitations to the use of DCFDA in laboratory experiments. It is important to note that the conversion of DCFDA to DCF is not specific to any particular this compound, and can be influenced by a variety of factors, including pH and the presence of other reactive species.

Future Directions

There are a number of future directions for research on DCFDA. One area of research is the development of new fluorescent dyes that are more specific for particular N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)-2-furamide. Another area of research is the use of DCFDA in combination with other dyes and probes to study multiple aspects of cellular function simultaneously. In addition, there is growing interest in the use of DCFDA in vivo to study this compound production in animal models of disease. Finally, there is a need for further research to fully understand the biochemical and physiological effects of DCFDA in living cells.

Synthesis Methods

DCFDA is synthesized by reacting 2,5-dichloro-3-nitrobenzoic acid with 3-acetylamino-4-hydroxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then cyclized to form the furan ring, which is then acetylated to yield DCFDA. The synthesis of DCFDA is a relatively simple process that can be carried out in the laboratory using standard techniques.

Scientific Research Applications

DCFDA is widely used in scientific research to study oxidative stress and N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)-2-furamide in living cells. It is a non-toxic, cell-permeable dye that can be easily loaded into cells and used to measure intracellular this compound levels. DCFDA is also used to study the effects of antioxidants and other compounds on this compound production in cells. In addition, DCFDA is used in a variety of applications, including microscopy, flow cytometry, and cell-based assays.

Properties

IUPAC Name

N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO3/c1-11(23)12-3-2-4-14(9-12)22-19(24)18-8-7-17(25-18)15-10-13(20)5-6-16(15)21/h2-10H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFYMDYBFMQQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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